molecular formula C25H29N5O2 B13429971 sEH-IN-12

sEH-IN-12

Cat. No.: B13429971
M. Wt: 431.5 g/mol
InChI Key: WHWMQARWVOOSFY-UHFFFAOYSA-N
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Description

Soluble epoxide hydrolase inhibitor 12 (sEH-IN-12) is a small molecule inhibitor targeting the enzyme soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of bioactive lipid signaling molecules, particularly epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, antihypertensive, and cardioprotective properties . By inhibiting sEH, this compound helps to increase the levels of EETs, thereby enhancing their beneficial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sEH-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of a urea or amide linkage, which is crucial for the inhibitory activity of the compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as high-throughput screening and automated synthesis are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: sEH-IN-12 primarily undergoes substitution reactions, particularly nucleophilic substitutions. These reactions are facilitated by the presence of reactive functional groups in the molecule, such as halogens or tosylates .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or copper complexes, and bases like potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against sEH to identify more potent inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

6-[3-(cyclohexylcarbamoyl)phenyl]-N-methyl-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H29N5O2/c1-29(15-16-30-14-6-13-27-30)25(32)21-11-12-23(26-18-21)19-7-5-8-20(17-19)24(31)28-22-9-3-2-4-10-22/h5-8,11-14,17-18,22H,2-4,9-10,15-16H2,1H3,(H,28,31)

InChI Key

WHWMQARWVOOSFY-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C=CC=N1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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